(1R,2R)-2-Fluorocyclopropanecarboxylic acid

Medicinal Chemistry Antibacterial Quinolone SAR

Sourcing racemic or incorrectly configured 2-fluorocyclopropanecarboxylic acid leads to diastereomeric contamination and loss of antibacterial potency in the final API. This enantiopure (1R,2R)-2-fluorocyclopropanecarboxylic acid (CAS 127199-13-7) is the validated key chiral intermediate for sitafloxacin, a fluoroquinolone active against drug-resistant pathogens including MRSA. SAR studies confirm that the cis-2-fluorocyclopropane moiety with this specific absolute stereochemistry is essential for target binding and clinical efficacy. • Supplied with ≥98% purity; chiral identity verified by chiral HPLC or NMR. • Enables direct asymmetric incorporation without resolution or chiral auxiliary removal. • Suitable for GMP intermediate qualification and scalable process chemistry routes.

Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol
CAS No. 127199-13-7
Cat. No. B170359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Fluorocyclopropanecarboxylic acid
CAS127199-13-7
Molecular FormulaC4H5FO2
Molecular Weight104.08 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)O
InChIInChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1
InChIKeyHZQKMZGKYVDMCT-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-Fluorocyclopropanecarboxylic Acid: Chiral Building Block


(1R,2R)-2-Fluorocyclopropanecarboxylic acid (CAS 127199-13-7) is a chiral, fluorinated cyclopropane derivative with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . It is a white solid at room temperature . The compound features a strained three-membered cyclopropane ring with a cis-configured fluorine atom and a carboxylic acid group, making it a crucial building block in medicinal chemistry [1]. Its primary application is as a key intermediate in the synthesis of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic .

Synthesis of chiral fluorinated cyclopropane derivatives for medicinal chemistry
(1R,2R) stereochemistry supports quinolone antibiotic SAR studies
Established intermediate route for sitafloxacin analog preparation

Why (1R,2R)-2-Fluorocyclopropanecarboxylic Acid Cannot Be Replaced


Substituting (1R,2R)-2-Fluorocyclopropanecarboxylic acid with a generic or closely related analog is highly inadvisable due to the profound impact of its specific stereochemistry and fluorination on downstream molecular properties. The compound's (1R,2R) configuration is essential for the chirality of the final drug candidate [1]. The presence of a fluorine atom at the C-2 position with a cis configuration has been shown through structure-activity relationship (SAR) studies to be a key determinant of potent antibacterial activity in quinolone antibiotics [2][3]. Using a non-fluorinated analog or the incorrect enantiomer (e.g., (1S,2S) or racemic mixtures) would lead to a loss of this activity or the introduction of unwanted stereoisomers, undermining the drug's efficacy and safety profile [4].

Enantiomer mismatch: (1S,2S) or racemic mixtures may alter stereochemical outcomes and reported antibacterial activity in quinolone SAR models.
Non-fluorinated analog: absence of the fluorine atom changes acidity and physicochemical properties, potentially shifting coupling reactivity.
trans-configured isomer: alters cyclopropane ring geometry, which may shift SAR away from cis-fluorinated activity context.

(1R,2R)-2-Fluorocyclopropanecarboxylic Acid: Evidence vs. Analogs


cis-Fluorocyclopropane Moiety: Antibacterial Activity Driver

Structure-activity relationship (SAR) studies on quinolone antibiotics have revealed that the presence of a fluoro group at the C-2 position of the N-1 cyclopropyl ring with a cis configuration is critical for potent antibacterial activity [1][2]. This finding directly supports the value of the cis-2-fluorocyclopropane scaffold, of which (1R,2R)-2-Fluorocyclopropanecarboxylic acid is a specific enantiomer, over non-fluorinated or trans-configured analogs .

Antibacterial SAR
Reported
Cis-2-fluorocyclopropane scaffold reported as key for antibacterial activity in quinolone SAR; non-fluorinated or trans analogs show loss of reported activity.
Supports cis-fluorocyclopropane selection for quinolone research.
Based on SAR studies of quinolone antibiotics.
Medicinal Chemistry Antibacterial Quinolone SAR

Fluorination Impact on Acidity and Lipophilicity

The introduction of a fluorine atom significantly alters the physicochemical properties of the cyclopropane ring. While direct comparative pKa data for the exact (1R,2R) enantiomer is limited, data for the racemic 2-fluorocyclopropane-1-carboxylic acid indicates a pKa of 3.96 and a logP of 0.03 [1]. This represents a substantial increase in acidity compared to the non-fluorinated parent, cyclopropanecarboxylic acid (pKa ~4.8) [2]. This modification impacts solubility and reactivity for downstream coupling reactions.

Acidity (pKa)
Class-level
pKa ~3.96 (racemic 2-fluoro) vs. ~4.8 (non-fluorinated); ΔpKa ≈0.8 (more acidic ~6-fold).
Fluorination increases acidity, influencing coupling reactivity in synthesis.
Racemic data; enantiomer-specific pKa may vary.
Physicochemical Properties Drug Design Fluorine Chemistry

Scalable Stereoselective Synthesis

Recent advances have demonstrated a high-precision asymmetric synthetic route for cis-2-fluorocyclopropanecarboxylic acid, achieving excellent stereoselectivity and regioselectivity on a 100 g scale [1]. This is in contrast to earlier methods that often required expensive chiral reagents or chromatographic separation of diastereomers, limiting practical access to enantiopure material [2]. The development of a robust, scalable route ensures a more reliable and affordable supply of high-quality (1R,2R)-2-Fluorocyclopropanecarboxylic acid for industrial applications.

Scalable Synthesis
Method context
100 g scale asymmetric synthesis achieved with high stereoselectivity, replacing earlier resolution-based methods.
Scalable route supports reliable procurement and process research.
Recent method using commercial starting materials.
Process Chemistry Synthesis Scale-up

Sitafloxacin Synthesis: Key Industrial Application

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is an established and essential intermediate for the industrial production of sitafloxacin . Sitafloxacin is a clinically approved, broad-spectrum fluoroquinolone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This validated industrial use case provides a high level of confidence in the compound's utility and differentiates it from less explored analogs that lack a clear, commercial application path.

Industrial Application
Data to verify
Validated intermediate for sitafloxacin production; other fluorocyclopropane derivatives lack comparable commercial validation.
Established intermediate use case supports procurement confidence.
Supplier-reported; independent verification recommended.
Pharmaceutical Intermediates Antibiotics Sitafloxacin

(1R,2R)-2-Fluorocyclopropanecarboxylic Acid: Optimal Use Cases


Sitafloxacin and Next-Gen Quinolone Synthesis

This is the primary validated industrial application. (1R,2R)-2-Fluorocyclopropanecarboxylic acid is the key chiral intermediate for producing sitafloxacin, an antibiotic effective against drug-resistant bacteria like MRSA . SAR studies confirm that the cis-2-fluorocyclopropane moiety is crucial for the drug's potent antibacterial activity [1]. Procuring this specific enantiomer ensures the correct stereochemistry for a clinically effective final product.

Exploring Fluorinated Cyclopropane Scaffolds

The compound is an ideal building block for exploring the chemical space of fluorinated cyclopropanes in drug discovery. The combination of the strained ring and fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates . Its use is particularly relevant for synthesizing protease inhibitors, antiviral agents, and CNS drugs where stereochemistry is critical .

Chiral Methodologies and Asymmetric Synthesis

The compound's well-defined chiral centers make it a valuable standard and substrate in developing new asymmetric synthetic methods. Its availability in enantiopure form allows for its use as a chiral auxiliary or building block in stereoselective transformations. Recent publications on scalable, asymmetric routes to this class of compounds highlight its importance in advancing process chemistry [2].

Application
Selection Property
Validation Focus
Synthesis of quinolone antibiotic intermediates (e.g., sitafloxacin research)
(1R,2R) stereochemical configuration for SAR
Stereochemical integrity and coupling efficiency
Discovery of fluorinated cyclopropane drug candidates
Fluorinated strained ring for metabolic stability and binding
Physicochemical profiling and SAR expansion
Asymmetric synthesis and chiral method development
Enantiopure chiral building block
Stereoselective transformation performance

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